molecular formula C23H15FN2O6 B2877438 Methyl 4-(7-fluoro-2-(5-methylisoxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate CAS No. 874396-97-1

Methyl 4-(7-fluoro-2-(5-methylisoxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate

Cat. No.: B2877438
CAS No.: 874396-97-1
M. Wt: 434.379
InChI Key: FRVLMADIKPWGKC-UHFFFAOYSA-N
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Description

Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . It’s an important family of compounds due to its wide spectrum of biological activities and therapeutic potential .


Synthesis Analysis

The synthesis of isoxazole derivatives has been an interesting field of study for decades . Various synthetic strategies have been developed, and the substitution of various groups on the isoxazole ring has been found to impart different activities .


Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be quite complex, depending on the specific substituents attached to the isoxazole ring . The presence of different substituents can significantly affect the properties and activities of the compounds .


Chemical Reactions Analysis

Isoxazole derivatives can undergo a variety of chemical reactions, depending on the specific substituents present . These reactions can lead to a wide range of products with diverse biological activities .


Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can be influenced by the specific substituents present . For example, variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the properties of these compounds .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Methyl 4-(7-fluoro-2-(5-methylisoxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate, due to its complex chemical structure, is likely involved in research focusing on synthetic chemistry, particularly in the synthesis of boric acid ester intermediates with benzene rings. These compounds are obtained through multi-step substitution reactions and are analyzed using techniques such as FTIR, 1H and 13C NMR spectroscopy, mass spectrometry, and X-ray diffraction. Such studies provide insights into the conformational analysis and physicochemical properties of the compounds, which are further investigated using density functional theory (DFT) to compare with X-ray diffraction values. The results of these analyses help in understanding the molecular electrostatic potential and frontier molecular orbitals, revealing some of the physicochemical properties of these compounds (Huang et al., 2021).

Antibacterial Activity

Research into novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives carrying a 3-cyclopropylaminomethyl-4-substituted-1-pyrrolidinyl group at the C-10 position, including the synthesis and evaluation of their in vitro antibacterial activity, represents a significant area of scientific investigation. These compounds have demonstrated potent antibacterial activity against quinolone-resistant Gram-positive clinical isolates, indicating their potential as antibacterial agents. Furthermore, modifications such as the introduction of a fluorine atom have been shown to reduce acute toxicity and convulsion inductive ability while eliminating phototoxicity, highlighting the importance of structural modifications in enhancing therapeutic profiles (Asahina et al., 2008).

Molecular Electronic Properties

The synthesis and characterization of organic compounds, including those with pyrrole and benzoate groups, are pivotal in the exploration of their electronic and structural properties. Such research is foundational for developing materials with potential applications in electronics, photonics, and as functional materials in various technological applications. For instance, studies on polymers derived from pyrrole and derivatives of benzoic acid can provide valuable insights into their electrochromic properties, which are crucial for applications in smart windows, displays, and as sensors (Almeida et al., 2017).

Mechanism of Action

The mechanism of action of isoxazole derivatives can vary widely, depending on the specific compound and its biological target . Some isoxazole derivatives have been found to have analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant activities .

Future Directions

The development of new synthetic strategies and the design of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could lead to the development of new drugs with improved efficacy and safety profiles .

Properties

IUPAC Name

methyl 4-[7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15FN2O6/c1-11-9-17(25-32-11)26-19(12-3-5-13(6-4-12)23(29)30-2)18-20(27)15-10-14(24)7-8-16(15)31-21(18)22(26)28/h3-10,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVLMADIKPWGKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15FN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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